2-Methylphenyl 2-methylbenzoate
Description
2-Methylphenyl 2-methylbenzoate is an aromatic ester featuring a methyl-substituted phenyl ring esterified with 2-methylbenzoic acid. Its structural uniqueness lies in the dual methyl substituents on both the phenolic and benzoic acid moieties. The compound’s steric and electronic properties, influenced by methyl groups, may modulate its reactivity, solubility, and biological activity compared to simpler esters.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-5-9-13(11)15(16)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
LTGUAGZARBSKTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
4-Substituted Phenyl 2-Methylbenzoates
highlights derivatives with electron-withdrawing (e.g., 4-nitrophenyl) and electron-donating (e.g., 4-methoxyphenyl) substituents. These groups alter electronic density, affecting reactivity and intermolecular interactions. For instance:
- 4-Methoxyphenyl 2-methylbenzoate : The methoxy group increases electron density, which may enhance stability but reduce reactivity in nucleophilic substitutions.
Synthesis yields for these derivatives range from 77% to 100%, indicating robust synthetic protocols for para-substituted analogs .
Ortho- and Disubstituted Derivatives
- 2,6-Dimethoxyphenyl 2-methylbenzoate: Steric hindrance from adjacent methoxy groups may reduce enzymatic or chemical hydrolysis rates compared to monosubstituted analogs .
- 2-Methylphenyl Salicylate (2-Methylphenyl 2-hydroxybenzoate) : Replacing the methyl group with a hydroxyl () introduces hydrogen-bonding capacity, likely enhancing solubility and anti-inflammatory activity, as seen in salicylate-based drugs .
Ester Group Modifications
Simpler Esters: Methyl and Ethyl 2-Methylbenzoates
identifies methyl 2-methylbenzoate (compound 11) and ethyl 2-methylbenzoate (compound 7) as structurally simpler analogs. These lack the phenolic methyl group, reducing steric bulk. Key differences:
- This suggests that phenolic substituents (as in 2-methylphenyl 2-methylbenzoate) may be critical for bioactivity.
- Synthetic Accessibility : Methyl and ethyl esters are typically easier to synthesize due to lower steric demands compared to bulky aryl esters.
Brominated and Ethynyl Derivatives
- Methyl 2-Bromomethylbenzoate () : Bromine substitution introduces a reactive site for further functionalization (e.g., nucleophilic substitutions), unlike the inert methyl groups in this compound .
- Methyl 2-Ethynylbenzoate () : The ethynyl group’s linear geometry and electron-withdrawing nature could alter conjugation and reactivity, enabling applications in click chemistry or polymer synthesis .
Anti-Inflammatory and Antimicrobial Effects
- Methyl 3-[(2-Methylphenoxy)methyl]benzoate (): This structurally related compound exhibits antifungal and antimicrobial activity, attributed to the phenoxy-methyl group’s ability to disrupt microbial membranes .
- Nitric Oxide Inhibition: In , simpler benzoates (e.g., lawsoinermone) showed NO inhibition (IC₅₀ = 6.12 µg/mL), suggesting that bulkier aryl esters like this compound may also modulate inflammatory pathways, though direct data is lacking .
Crystallographic and Structural Insights
The crystal structure of methyl 2-[(2-methylphenoxy)methyl]benzoate () reveals a planar benzoate core with dihedral angles influenced by methyl and phenoxy groups. Key parameters:
- Bond Lengths : C=O (1.21 Å) and C–O (1.34 Å) bonds align with typical ester geometries.
- Packing : Intermolecular van der Waals interactions dominate, suggesting low solubility in polar solvents, a trait likely shared with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
